3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin 3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin
Brand Name: Vulcanchem
CAS No.: 112761-66-7
VCID: VC0058307
InChI: InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1
SMILES: CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I
Molecular Formula: C38H51IN4O8
Molecular Weight: 818.7 g/mol

3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin

CAS No.: 112761-66-7

Main Products

VCID: VC0058307

Molecular Formula: C38H51IN4O8

Molecular Weight: 818.7 g/mol

3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin - 112761-66-7

CAS No. 112761-66-7
Product Name 3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin
Molecular Formula C38H51IN4O8
Molecular Weight 818.7 g/mol
IUPAC Name 3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide
Standard InChI InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1
Standard InChIKey HVHGGOOPLAXKON-JKJQPJGOSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I
SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I
Synonyms 3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin
AIPP-GluD
PubChem Compound 194980
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator